Ethyl-2-oxo-6-methyl-5-heptenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-oxo-6-methyl-5-heptenoate is an organic compound with the molecular formula C10H16O3 It is a derivative of heptenoic acid and is characterized by the presence of an ethyl ester group, a ketone group, and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl-2-oxo-6-methyl-5-heptenoate can be synthesized through a multi-step process involving the reaction of methacryloyl chloride with ethyl 4-iodobutyrate in the presence of a zinc-copper couple and benzene. The reaction mixture is stirred and heated under reflux conditions, followed by the addition of tetrakis(triphenylphosphine)palladium(0) and further reaction with methacryloyl chloride . The product is then purified through chromatography and distillation.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl-2-oxo-6-methyl-5-heptenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond and ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-oxo-6-methyl-5-heptenoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl-2-oxo-6-methyl-5-heptenoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester groups, which can undergo nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and enzyme activities, leading to various effects depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-oxo-6-methyl-5-heptenoate can be compared with other similar compounds such as:
- Ethyl 3-oxo-6-heptenoate
- Methyl 3-oxo-6-heptenoate
- Ethyl 2-allyl-3-oxo-6-heptenoate
Uniqueness: this compound is unique due to the presence of the methyl group at the 6th position, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Eigenschaften
CAS-Nummer |
76729-61-8 |
---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
ethyl 6-methyl-2-oxohept-5-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)9(11)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
BEDDBBCLHNGXGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.